molecular formula C14H7Cl2F6NO2S B13744698 N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide

N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide

Cat. No.: B13744698
M. Wt: 438.2 g/mol
InChI Key: MCIZGOQWUXVZJP-UHFFFAOYSA-N
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Description

N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide is a complex organic compound characterized by the presence of trifluoromethyl and dichlorobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide is unique due to the combination of trifluoromethyl and dichlorobenzenesulfonamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H7Cl2F6NO2S

Molecular Weight

438.2 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C14H7Cl2F6NO2S/c15-9-4-10(16)6-12(5-9)26(24,25)23-11-2-7(13(17,18)19)1-8(3-11)14(20,21)22/h1-6,23H

InChI Key

MCIZGOQWUXVZJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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